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Compound of Interest

Compound Name: AC-262536

Cat. No.: B605115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent selective androgen

receptor modulators (SARMs), AC-262536 and LGD-4033. The information presented is

collated from preclinical and early-phase clinical studies to assist researchers in understanding

the key characteristics and potential applications of these compounds in a research setting.

Executive Summary
AC-262536 and LGD-4033 are both non-steroidal SARMs designed to elicit the anabolic

benefits of androgens with greater tissue selectivity, thereby minimizing androgenic side

effects. LGD-4033 has progressed to human clinical trials and has demonstrated significant

anabolic effects on muscle mass in healthy individuals.[1][2][3][4][5] AC-262536, while earlier in

the development pipeline with primarily preclinical data, shows promise with a favorable

dissociation between its anabolic and androgenic effects.[6][7] This guide will delve into the

available data on their respective mechanisms of action, pharmacokinetics, and anabolic

versus androgenic activity.

Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for AC-262536 and LGD-4033

based on available research data.

Table 1: In Vitro and Preclinical Efficacy
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Parameter AC-262536 LGD-4033
Reference
Compound

Androgen Receptor

Binding Affinity (Ki)
~5 nM ~1 nM

Testosterone (~29

nM), DHT (~10 nM)

Functional Activity Partial Agonist Full Agonist
Testosterone (Full

Agonist)

Anabolic Activity

(Levator Ani Muscle

Growth vs.

Testosterone)

~66% of

testosterone's effect

Potent, comparable to

DHT in preclinical

models

Testosterone (100%)

Androgenic Activity

(Prostate Weight vs.

Testosterone)

~27% of

testosterone's effect

Weak partial agonist

activity on the prostate
Testosterone (100%)

Anabolic:Androgenic

Ratio (Preclinical)
Approximately 2.45:1

>500:1 (muscle vs.

prostate in rats)
Testosterone (1:1)

Table 2: Pharmacokinetic Profiles

Parameter AC-262536 LGD-4033

Route of Administration Oral (in preclinical studies) Oral

Half-Life
Not explicitly defined in

available literature.
24-36 hours (in humans)[1][8]

Bioavailability
Orally active in preclinical

models.
High oral bioavailability.[2]

Metabolism

Metabolized into several phase

I metabolites, primarily through

hydroxylation.

Undergoes hydroxylation and

glucuronidation.[9]

Excretion

Primarily excreted as

glucuronide conjugates in

urine and plasma.[10][11]

Information not detailed in

provided search results.
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Experimental Protocols
Preclinical Assessment of Anabolic and Androgenic
Activity (Hershberger Assay Adaptation for SARMs)
This protocol is a generalized representation based on standard methods for evaluating

SARMs like AC-262536 and LGD-4033 in preclinical models.

Animal Model: Immature, castrated male rats are used to eliminate endogenous androgen

influence.[12]

Acclimatization: Animals are allowed a post-castration period of approximately 7-10 days for

androgen-dependent tissues to regress.[12]

Grouping and Dosing: Rats are randomized into several groups: a vehicle control group, a

testosterone-treated positive control group, and multiple groups receiving varying doses of

the SARM being tested (e.g., AC-262536 or LGD-4033). The compounds are typically

administered orally once daily for a period of 14 days.[6][7]

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are

euthanized. The levator ani muscle (an indicator of anabolic activity) and the ventral prostate

and seminal vesicles (indicators of androgenic activity) are carefully dissected and weighed.

[12]

Data Analysis: The weights of the target tissues from the SARM-treated groups are

compared to those of the vehicle control and testosterone-treated groups. The anabolic and

androgenic effects are then quantified relative to testosterone.

Phase 1 Clinical Trial Protocol for LGD-4033
The following is a summary of the methodology used in a Phase 1, placebo-controlled,

ascending-dose study of LGD-4033 in healthy young men.[1][4]

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: 76 healthy men, aged 21-50 years.
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Intervention: Participants were randomized to receive a placebo or LGD-4033 at doses of 0.1

mg, 0.3 mg, or 1.0 mg, administered orally once daily for 21 days.[1][4]

Assessments:

Safety and Tolerability: Monitored through the recording of adverse events, clinical

laboratory tests (blood counts, chemistries, lipids, prostate-specific antigen), and

electrocardiograms.

Pharmacokinetics: Blood samples were collected at multiple time points after the first and

last doses to determine the pharmacokinetic profile of LGD-4033.[1]

Pharmacodynamics: Effects on lean and fat mass, muscle strength, stair-climbing power,

and sex hormones were measured during the treatment period and for 5 weeks after

discontinuation.[1][4]

Data Analysis: Pharmacokinetic parameters were summarized by dose group. Changes from

baseline in pharmacodynamic measures were analyzed using repeated measures analyses

of variance.
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Caption: Simplified signaling pathway of SARMs in muscle cells.
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Caption: Generalized experimental workflow for preclinical SARM evaluation.
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Comparative Discussion
Mechanism of Action and Potency
Both AC-262536 and LGD-4033 are selective modulators of the androgen receptor. However, a

key distinction lies in their functional activity. LGD-4033 is a full agonist at the androgen

receptor, exhibiting potent anabolic activity comparable to dihydrotestosterone (DHT) in

preclinical models.[13] In contrast, AC-262536 is a partial agonist.[6][7][14] This suggests that

while LGD-4033 may elicit a stronger maximal anabolic response, AC-262536 might offer a

different therapeutic window with potentially reduced suppression of endogenous hormones at

effective doses.

In terms of binding affinity, LGD-4033 demonstrates a higher affinity for the androgen receptor

(Ki of ~1 nM) compared to AC-262536 (Ki of ~5 nM).[14] This stronger binding affinity of LGD-

4033 likely contributes to its high potency.

Anabolic and Androgenic Selectivity
A critical parameter for SARMs is their ability to preferentially stimulate muscle and bone

growth over androgenic tissues like the prostate. Preclinical data indicates that LGD-4033 has

a remarkable tissue selectivity, with an anabolic-to-androgenic ratio exceeding 500:1 in rat

models.[13] This high degree of selectivity is a significant advantage.

AC-262536 also demonstrates a favorable separation of anabolic and androgenic effects,

though the reported ratio of approximately 2.45:1 is less pronounced than that of LGD-4033.

[14] In castrated male rats, AC-262536 stimulated the levator ani muscle to about 66% of the

effect of testosterone, while only exerting about 27% of testosterone's androgenic effect on the

prostate.[14]

Pharmacokinetics and Clinical Data
LGD-4033 has been studied in humans and exhibits a favorable pharmacokinetic profile for a

once-daily oral dosing regimen, with a half-life of 24-36 hours.[1][8] Clinical studies have

confirmed its ability to increase lean body mass in healthy young men without significantly

impacting prostate-specific antigen (PSA) levels.[1][2][3][4][5]

Pharmacokinetic data for AC-262536 in humans is not publicly available. Preclinical studies

have confirmed its oral activity and have characterized its metabolism in animal models.[10][11]
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Conclusion for the Research Professional
Both AC-262536 and LGD-4033 represent valuable tools for research into the therapeutic

potential of SARMs.

LGD-4033 is a well-characterized, potent, full agonist with a high degree of tissue selectivity

and proven anabolic effects in humans. Its established pharmacokinetic profile in humans

makes it a strong candidate for translational research and studies requiring a robust anabolic

response.

AC-262536, as a partial agonist, offers a different pharmacological profile that may be

advantageous in specific research contexts, such as exploring the nuanced effects of

androgen receptor modulation with potentially lower hormonal suppression. Further research

is needed to fully elucidate its pharmacokinetic profile and efficacy in human subjects.

The choice between these two compounds will ultimately depend on the specific aims of the

research study, with LGD-4033 being the more characterized option with human data, and AC-
262536 presenting an interesting alternative with a distinct partial agonist profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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